

3-Methylanisole: A Comprehensive Technical Guide on its Discovery, History, and Applications

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Compound of Interest

Compound Name: 3-Methylanisole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylanisole, also known as m-cresol methyl ether or 3-methoxytoluene, is an aromatic organic compound with a significant history and a wide range of applications, particularly as a key intermediate in the synthesis of pharmaceuticals and dyes.[1][2][3] This technical guide provides an in-depth exploration of the discovery, historical synthesis, modern preparative methods, and diverse applications of **3-Methylanisole**, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

3-Methylanisole is a colorless liquid with a distinct aromatic odor.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀ O	[4]
Molecular Weight	122.16 g/mol	[4]
CAS Number	100-84-5	[5]
Boiling Point	175-176 °C	[3]
Melting Point	-47 °C	[3]
Density	0.969 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.513	[5]
Solubility	Soluble in alcohol, insoluble in water.	[3]
Flash Point	52 °C (closed cup)	[5]

Discovery and History of Synthesis

The discovery of **3-Methylanisole** is intrinsically linked to the broader development of ether synthesis in the 19th century. While a specific date for its first isolation is not well-documented, its preparation became feasible following the groundbreaking work of Alexander Williamson in 1850 on the synthesis of ethers. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, provided a rational and versatile method for preparing ethers, including aromatic ethers like **3-Methylanisole**.

Historically, the synthesis of cresyl methyl ethers, including the meta-isomer, involved the methylation of cresols. Early methods utilized methylating agents such as methyl iodide and dimethyl sulfate. A French document from 1883 describes a method for preparing aromatic methyl ethers by reacting a phenol sodium salt with methyl chloride at high temperatures (190-200 °C), though this method was challenging for industrial-scale production. Over time, the use of dimethyl sulfate in the presence of a base became a more common and efficient laboratory and industrial method. This evolution in synthetic methodology paved the way for the large-scale production of **3-Methylanisole**, enabling its widespread use as a chemical intermediate.

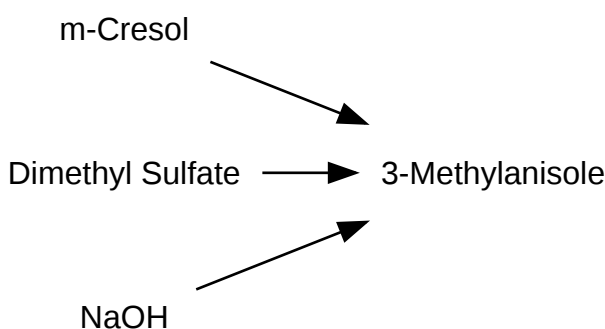
Synthesis of 3-Methylanisole: Experimental Protocols

The most common and reliable method for the laboratory-scale synthesis of **3-Methylanisole** is the methylation of m-cresol. Below are detailed experimental protocols for this synthesis using different methylating agents.

Protocol 1: Synthesis using Dimethyl Sulfate

This protocol is a classic example of the Williamson ether synthesis adapted for the methylation of a phenol.

Reaction Scheme:



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A simple reaction scheme for the synthesis of **3-Methylanisole**.

Materials:

- m-Cresol
- Dimethyl sulfate
- 10% Sodium hydroxide solution
- Diethyl ether

- Dilute sodium carbonate solution
- Anhydrous calcium chloride
- Water

Procedure:

- In a three-necked flask equipped with a reflux condenser, mechanical stirrer, internal thermometer, and dropping funnel, rapidly add 1.25 moles of 10% sodium hydroxide solution to 1 mole of m-cresol with stirring.
- With vigorous stirring, add 1 mole of dimethyl sulfate dropwise, ensuring the temperature is maintained below 40°C by using a water bath for cooling.
- After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and to decompose any unreacted dimethyl sulfate.
- After cooling, separate the organic layer.
- Extract the aqueous layer several times with diethyl ether.
- Combine the organic layer and the ether extracts and wash them sequentially with dilute sodium carbonate solution and then with water.
- Dry the combined organic phase with anhydrous calcium chloride.
- Fractionally distill the dried liquid to obtain pure **3-Methylanisole**. The boiling point of **3-Methylanisole** is 175-176 °C.

Yield: Approximately 80%.

Industrial Synthesis Considerations

On an industrial scale, the synthesis of methylanisoles often employs alternative methylating agents and catalysts to improve efficiency, reduce costs, and minimize environmental impact. Methods utilizing methanol in the presence of solid acid catalysts, such as zeolites, have been explored. Another approach involves the use of dimethyl carbonate (DMC) as a greener

methylating agent. For instance, a patented environmentally friendly method for the synthesis of p-methylanisole (an isomer of **3-methylanisole**) uses DMC in a liquid-liquid two-phase system with a catalyst, achieving high yields and purity. While this patent is for the para-isomer, similar principles can be applied to the synthesis of **3-Methylanisole**.

Applications in Research and Drug Development

3-Methylanisole serves as a crucial building block in the synthesis of a variety of organic molecules, finding significant applications in the pharmaceutical and dye industries.^{[1][2]}

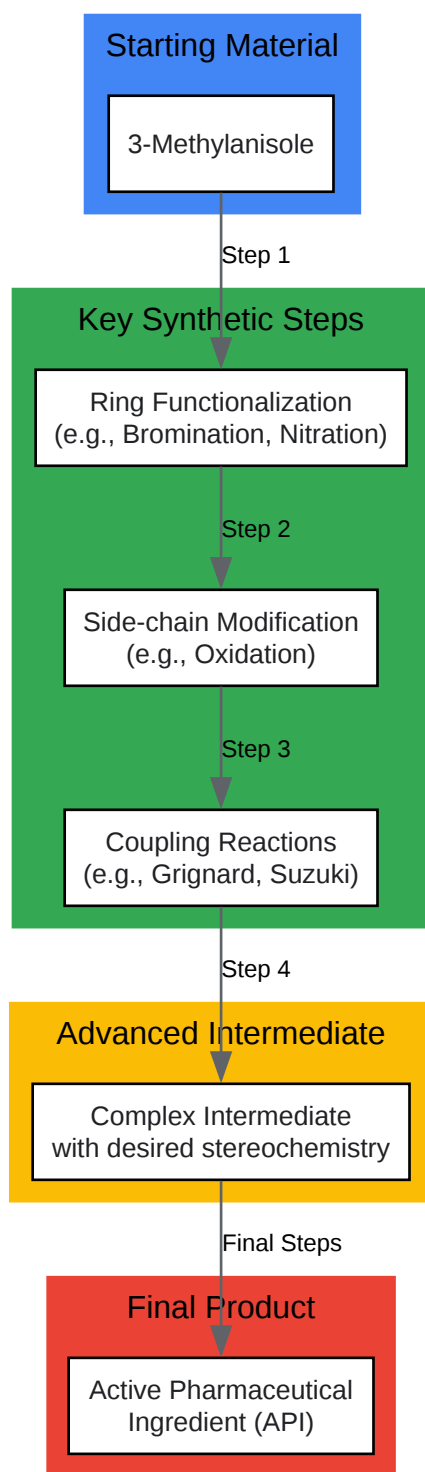
Pharmaceutical Intermediate

The structural motif of **3-Methylanisole** is present in several active pharmaceutical ingredients (APIs). Its aromatic ring can be further functionalized, making it a versatile starting material in multi-step syntheses.

One notable example is its use in the synthesis of the analgesic drug Tramadol. The synthetic route to Tramadol often involves the Grignard reaction of 2-[(dimethylamino)methyl]cyclohexanone with a Grignard reagent derived from 3-bromoanisole.^[6] 3-Bromoanisole itself can be prepared from 3-methoxyphenol, which is structurally related to **3-Methylanisole**, or through other synthetic routes where **3-Methylanisole** could be a precursor.

While direct synthesis of Tapentadol from **3-Methylanisole** is not the primary route, the 3-methoxyphenyl group is a core component of this analgesic.^[7] The synthesis of tapentadol involves intermediates such as (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine, highlighting the importance of the 3-methoxyphenyl moiety in this class of drugs.^[7]

The following diagram illustrates a logical workflow for the potential use of **3-Methylanisole** as a starting material in a multi-step drug synthesis process.



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Logical workflow for drug synthesis using **3-Methylanisole**.

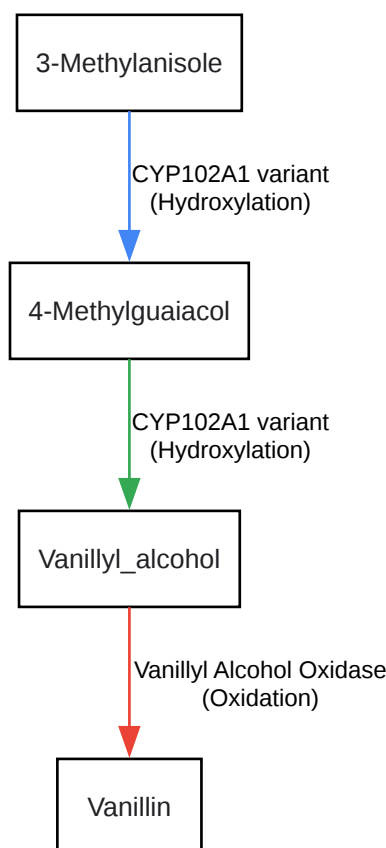
Dye Synthesis

3-Methylanisole is a valuable intermediate in the synthesis of various classes of dyes, including azo and anthraquinone dyes.[2] The methoxy and methyl groups on the benzene ring influence the electronic properties of the molecule and can direct further electrophilic aromatic substitution reactions, which are crucial for introducing chromophoric (color-bearing) groups. The overall structure of the resulting dye, including the **3-methylanisole** moiety, can affect its color, fastness, and affinity for different fabrics.[2]

Biocatalysis and Biotransformation

Recent research has explored the use of enzymes to transform **3-Methylanisole** into other valuable chemicals. A notable example is the enzymatic cascade for the synthesis of vanillin. This process utilizes a cytochrome P450 monooxygenase to hydroxylate **3-methylanisole**, followed by further oxidation steps catalyzed by other enzymes.

The following diagram illustrates the enzymatic pathway for the conversion of **3-Methylanisole** to vanillin.

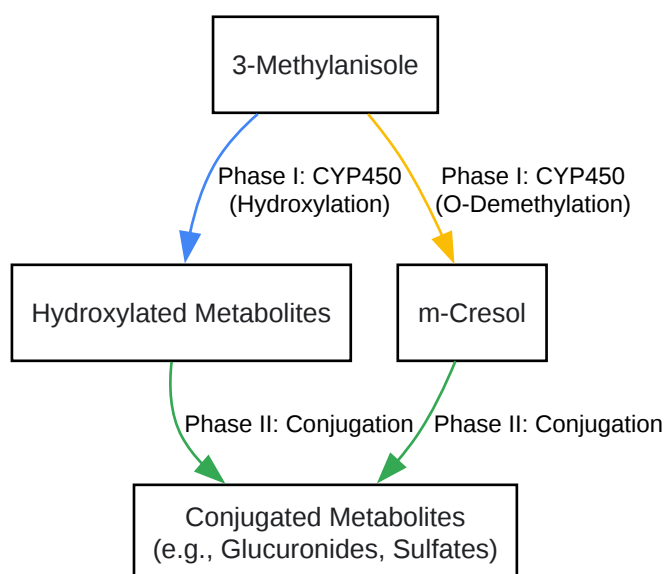


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Enzymatic conversion of **3-Methylanisole** to Vanillin.

Furthermore, like many xenobiotics, **3-Methylanisole** is likely metabolized in vivo by cytochrome P450 enzymes. While specific studies on the human metabolism of **3-Methylanisole** are limited, the metabolism of structurally related compounds suggests that it would undergo hydroxylation and O-demethylation reactions. This metabolic profile is important for understanding its potential toxicity and pharmacokinetic properties.[8]

The diagram below presents a generalized metabolic pathway for **3-Methylanisole**.



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Generalized metabolic pathway of **3-Methylanisole**.

Conclusion

3-Methylanisole, a compound with roots in the classical era of organic synthesis, continues to be a molecule of significant industrial and research interest. Its utility as a versatile intermediate in the production of pharmaceuticals and dyes underscores its importance in modern chemistry. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis, properties, and reactivity of **3-Methylanisole** is essential for leveraging its potential in the creation of novel and valuable molecules. The ongoing

exploration of its biocatalytic transformations further opens new avenues for its application in sustainable chemical synthesis.

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